

# The Therapeutic Potential of Nevanimibe in Congenital Adrenal Hyperplasia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nevanimibe |           |
| Cat. No.:            | B238670    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to chronic stimulation of the adrenal cortex and consequent hyperandrogenism.[1] Current treatment paradigms, reliant on lifelong glucocorticoid therapy, are often associated with significant metabolic and cardiovascular comorbidities.[2] **Nevanimibe** (formerly ATR-101), a selective inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), emerged as a novel therapeutic candidate for CAH.[3][4] This technical guide provides an in-depth analysis of the therapeutic potential of **Nevanimibe**, summarizing key preclinical and clinical findings, detailing experimental methodologies, and outlining the core signaling pathways involved. While the development of **Nevanimibe** for CAH has been discontinued, the data and scientific rationale presented herein offer valuable insights for future drug development efforts in this field.[5]

## Introduction to Congenital Adrenal Hyperplasia

CAH encompasses a family of genetic disorders affecting adrenal steroidogenesis.[2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, resulting from mutations in the CYP21A2 gene.[1] This enzymatic block impairs the conversion of 17-

#### Foundational & Exploratory





hydroxyprogesterone (17-OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone, leading to cortisol and, in severe cases, aldosterone deficiency.[5] The lack of negative feedback from cortisol on the hypothalamic-pituitary-adrenal (HPA) axis results in excessive secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). [6] Chronic ACTH overstimulation leads to adrenal hyperplasia and the shunting of accumulated steroid precursors towards the androgen synthesis pathway, resulting in hyperandrogenism.[1]

Current standard of care involves lifelong glucocorticoid replacement to compensate for cortisol deficiency and suppress excess ACTH production.[7] However, the supraphysiologic doses often required to control hyperandrogenism can lead to iatrogenic Cushing's syndrome, metabolic syndrome, cardiovascular disease, and osteoporosis.[2] This therapeutic challenge underscores the significant unmet need for novel, non-glucocorticoid-based therapies for CAH.

#### **Nevanimibe: Mechanism of Action**

**Nevanimibe** is an orally administered small molecule that selectively inhibits ACAT1.[4] ACAT1 is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage within lipid droplets in adrenal cortical cells.[8] These stored cholesteryl esters serve as the primary substrate for steroidogenesis.[4]

By inhibiting ACAT1, **Nevanimibe** reduces the pool of available cholesteryl esters, thereby limiting the substrate for the synthesis of all adrenal steroids, including cortisol, aldosterone, and androgens.[4] This mechanism is independent of ACTH, offering a potential advantage over glucocorticoid therapy by directly targeting adrenal androgen production.[9] At higher concentrations, **Nevanimibe** has been shown to induce apoptosis in adrenocortical cells, a mechanism explored in the context of adrenocortical carcinoma.[10][11]





Click to download full resolution via product page

Nevanimibe's Mechanism of Action in Adrenal Steroidogenesis.

#### **Preclinical Evidence**

Preclinical investigations into **Nevanimibe**'s effects on adrenal steroidogenesis laid the groundwork for its clinical evaluation in CAH. These studies, conducted in various in vitro and in vivo models, aimed to characterize the drug's potency, selectivity, and overall impact on adrenal function.



### **In Vitro ACAT1 Inhibition Assays**

The inhibitory activity of **Nevanimibe** on ACAT1 was quantified using cell-based fluorescence assays.[7][12] These assays typically involve the use of a fluorescent cholesterol analog, such as NBD-cholesterol, which exhibits a significant increase in fluorescence intensity upon esterification and incorporation into lipid droplets.[7]

Experimental Protocol: Cell-Based ACAT Inhibition Assay

- Cell Culture: AC29 cells, which lack endogenous ACAT activity, are stably transfected to express either human ACAT1 or ACAT2.[7]
- Compound Incubation: Cells are pre-incubated with varying concentrations of Nevanimibe or a vehicle control.
- Fluorescent Substrate Addition: NBD-cholesterol is added to the culture medium.
- Fluorescence Measurement: Following a defined incubation period, the intracellular fluorescence is measured using a fluorescence plate reader. The increase in fluorescence corresponds to ACAT activity.
- Data Analysis: The concentration of Nevanimibe required to inhibit 50% of the ACAT1 activity (IC50) is calculated.

#### **Animal Models of Congenital Adrenal Hyperplasia**

Various animal models have been developed to study the pathophysiology of CAH and to evaluate novel therapeutic interventions.[1] A recently developed humanized mouse model, carrying a CAH-causing mutation in the human CYP21A2 gene, represents a significant advancement in the field.[9][13][14] These mice exhibit key features of human CAH, including adrenal hyperplasia, low corticosterone levels, and elevated progesterone.[9] While specific preclinical data for **Nevanimibe** in these newer models is not publicly available, they represent the current standard for evaluating the in vivo efficacy of candidate drugs for CAH.

Experimental Protocol: Evaluation in a Humanized CAH Mouse Model

Animal Model: Utilize a validated humanized CAH mouse model (e.g., CYP21A2-R484Q mutant mouse).[9]



- Drug Administration: Administer Nevanimibe or vehicle control to cohorts of mice via oral gavage for a specified duration.
- Hormone Level Monitoring: Collect blood samples at baseline and at various time points during treatment. Measure serum concentrations of key steroids, including 17-OHP, androstenedione, and corticosterone, using LC-MS/MS.
- Adrenal Gland Histology: At the end of the study, harvest adrenal glands for histological analysis to assess for changes in adrenal hyperplasia.
- Data Analysis: Compare hormone levels and adrenal morphology between the Nevanimibetreated and control groups.

#### Clinical Development of Nevanimibe in CAH

The clinical investigation of **Nevanimibe** for CAH primarily centered on a Phase 2, multicenter, single-blind, dose-titration study (NCT02804178).[9][14] A subsequent Phase 2b study (NCT03669549) was initiated but later terminated.[5][15]

#### Phase 2 Clinical Trial (NCT02804178)

This study aimed to evaluate the efficacy and safety of **Nevanimibe** as an add-on therapy in adults with uncontrolled classic CAH.[9][14]

Experimental Protocol: Phase 2 Clinical Trial Design

- Study Population: 10 adults with classic CAH and elevated baseline 17-OHP levels (≥4 times the upper limit of normal [ULN]).[2][9]
- Study Design: A multicenter, single-blind, dose-titration study.[9][14]
- Treatment Protocol: Patients received an initial dose of Nevanimibe (125 mg twice daily) for two weeks, followed by a two-week single-blind placebo washout.[6][16] The Nevanimibe dose was then titrated upwards (to 250, 500, 750, and 1000 mg twice daily) if the primary endpoint was not achieved.[9][14]
- Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a reduction in 17-OHP to ≤2 times the ULN.[17]



 Hormone Analysis: Serum levels of 17-OHP and androstenedione were measured at baseline and throughout the study.[9]

Methodology: Steroid Hormone Quantification by LC-MS/MS

The accurate measurement of steroid hormones is critical for the management of CAH and for evaluating the efficacy of novel therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the cross-reactivity issues often encountered with immunoassays.[3][4][16]

- Sample Preparation: Serum samples (typically 50-100 μL) are subjected to a protein precipitation step with a solvent such as methanol, followed by liquid-liquid extraction with a solvent like methyl-tert-butyl-ether (MTBE).[3][18] An internal standard (a stable isotopelabeled version of the analyte, e.g., [2H8] 17-OHP) is added at the beginning of the process to correct for extraction losses and matrix effects.[3]
- Chromatographic Separation: The extracted and reconstituted samples are injected into a liquid chromatography system. Reversed-phase chromatography, often using a C18 column, is employed to separate the different steroid hormones based on their polarity.[3]
- Mass Spectrometric Detection: The separated analytes are ionized, typically using
  atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[16][18]
  The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where
  specific precursor-to-product ion transitions for each steroid are monitored, ensuring high
  selectivity and accurate quantification.[4]



Click to download full resolution via product page

LC-MS/MS Workflow for Steroid Hormone Quantification.



#### **Clinical Trial Results**

The Phase 2 study of **Nevanimibe** in CAH demonstrated a biological effect on adrenal steroidogenesis, although the primary endpoint was met by a limited number of participants.

Data Presentation: Summary of Phase 2 Clinical Trial (NCT02804178) Results

| Parameter                         | Result                                                          |  |
|-----------------------------------|-----------------------------------------------------------------|--|
| Participants                      | 10 adults with classic CAH (9 completed the study)              |  |
| Baseline Mean Age                 | 30.3 ± 13.8 years                                               |  |
| Baseline Mean Glucocorticoid Dose | 24.7 ± 10.4 mg/day (hydrocortisone equivalent)                  |  |
| Primary Endpoint Achievement      | 2 out of 9 subjects (22%) achieved a 17-OHP<br>level ≤2x ULN    |  |
| 17-OHP Reduction                  | 5 other subjects experienced a 27-72% decrease in 17-OHP levels |  |
| Effect on Androstenedione         | Did not effectively suppress androstenedione levels             |  |
| Most Common Adverse Events        | Gastrointestinal (30%)                                          |  |
| Serious Adverse Events            | One subject discontinued due to a related serious adverse event |  |

Data sourced from El-Maouche D, et al. J Clin Endocrinol Metab. 2020.[2][9][14]

The study concluded that **Nevanimibe** decreased 17-OHP levels within two weeks of treatment, but larger and longer-duration studies were needed to further evaluate its efficacy.[2] [9][14] The lack of a significant effect on androstenedione was a notable limitation.[3][5]

## **Conclusion and Future Perspectives**

**Nevanimibe** represented a promising, mechanistically novel approach to the treatment of congenital adrenal hyperplasia. By directly targeting the synthesis of adrenal steroids, it held the potential to reduce the androgen excess in CAH without relying on supraphysiologic doses



of glucocorticoids. The Phase 2 clinical trial data demonstrated a proof-of-concept in reducing 17-OHP levels, a key biomarker of the disease.

However, the failure to robustly suppress androstenedione levels and the subsequent discontinuation of its clinical development for CAH highlight the challenges in translating this mechanism into a clinically effective therapy.[3][5] Future research in this area may focus on developing more potent ACAT1 inhibitors, exploring combination therapies, or targeting other novel pathways in adrenal steroidogenesis. The insights gained from the development of **Nevanimibe** provide a valuable foundation for these future endeavors, emphasizing the need for therapies that can effectively control the full spectrum of adrenal androgen excess in CAH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. A Phase 2, Multicenter Study of Nevanimibe for the Treatment of Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia—CYP21A2-R484Q Mutant Mouse PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]







- 11. A phase 1 study of nevanimibe HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. ese-hormones.org [ese-hormones.org]
- 15. Invited Commentary: A Phase 2, Multicenter Study of Nevanimibe for the Treatment of Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of 17-hydroxyprogesterone, androstenedione, testosterone and cortisol in human serum by LC-MS/MS using TurboFlow online sample extraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [The Therapeutic Potential of Nevanimibe in Congenital Adrenal Hyperplasia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238670#therapeutic-potential-of-nevanimibe-in-congenital-adrenal-hyperplasia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com